

(Rac)-CCT250863: A Technical Guide for Cancer Researchers

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Compound of Interest

Compound Name: (Rac)-CCT 250863

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CCT250863 is a potent and selective small molecule inhibitor of the serine/threonine kinase NEK2.[1][2][3] NEK2, a member of the "never in mitosis gene A" (NIMA)-related kinase family, plays a critical role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation.[4][5] Its overexpression has been documented in a wide array of human cancers, correlating with aggressive tumor phenotypes and poor patient prognosis.[6][7] This has positioned NEK2 as a compelling therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of (Rac)-CCT250863, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its investigation in cancer research.

Core Concepts: Mechanism of Action and Therapeutic Rationale

(Rac)-CCT250863 exerts its anticancer effects primarily through the selective and reversible inhibition of NEK2 kinase activity.[1] By targeting NEK2, (Rac)-CCT250863 disrupts the normal progression of mitosis, leading to cell cycle arrest and, subsequently, apoptosis in cancer cells. [1] The therapeutic rationale for targeting NEK2 stems from its frequent dysregulation in tumors and its essential role in cell division, a hallmark of cancer.

While (Rac)-CCT250863 is a specific NEK2 inhibitor, it is important to understand the broader signaling context. NEK2 is known to interact with and influence other critical oncogenic pathways, such as the PI3K/Akt pathway.[8] Notably, the PIM family of kinases also plays a significant role in regulating cell survival and proliferation, often through overlapping pathways like PI3K/Akt.[9][10] Although (Rac)-CCT250863 does not directly inhibit PIM kinases, understanding the interplay between NEK2 and PIM-regulated pathways can inform rational combination therapy strategies.

Quantitative Data

The following tables summarize the key quantitative data for (Rac)-CCT250863 and other relevant kinase inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of (Rac)-CCT250863

Target	IC50 (μM)	Assay Type	Reference
NEK2	0.073	Kinase Assay	[1]
PLK1	>100	Kinase Assay	[2]
MPS1	>100	Kinase Assay	[2]
Cdk2	>100	Kinase Assay	[2]
Aurora A	>100	Kinase Assay	[2]

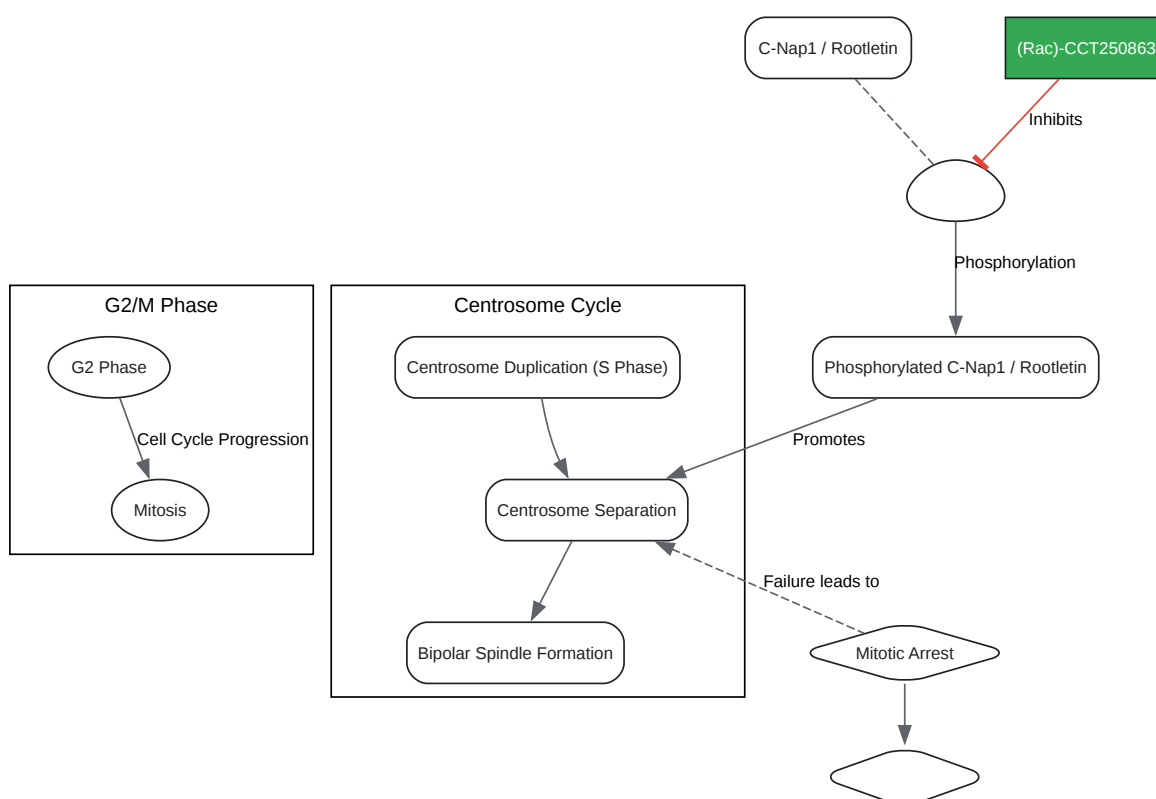
Table 2: Cellular Activity of (Rac)-CCT250863

Cell Line	Cancer Type	IC50 (μM)	Assay Type	Reference
H929	Multiple Myeloma	8.0	Cell Proliferation	[1]
AMO1	Multiple Myeloma	7.1	Cell Proliferation	[1]
K12PE	Not Specified	8.7	Cell Proliferation	[1]

Signaling Pathways and Experimental Workflows

NEK2 Signaling Pathway and Inhibition by (Rac)-CCT250863

The diagram below illustrates the central role of NEK2 in the G2/M phase transition of the cell cycle and the mechanism of action of (Rac)-CCT250863. NEK2 phosphorylates key centrosomal proteins, such as C-Nap1 and rootletin, leading to centrosome separation and the formation of a bipolar spindle, which is essential for proper chromosome segregation during mitosis. Inhibition of NEK2 by (Rac)-CCT250863 prevents these phosphorylation events, resulting in centrosome cohesion failure, mitotic arrest, and ultimately, apoptosis.

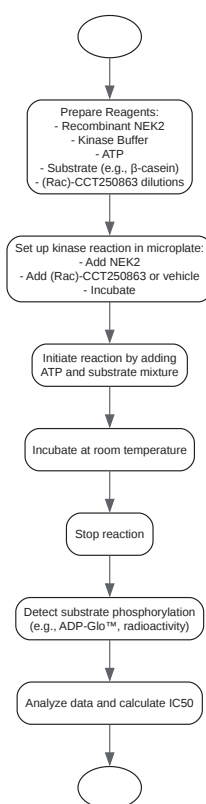


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Caption: NEK2 signaling pathway and the inhibitory action of (Rac)-CCT250863.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the steps to determine the in vitro inhibitory activity of (Rac)-CCT250863 against NEK2 kinase.

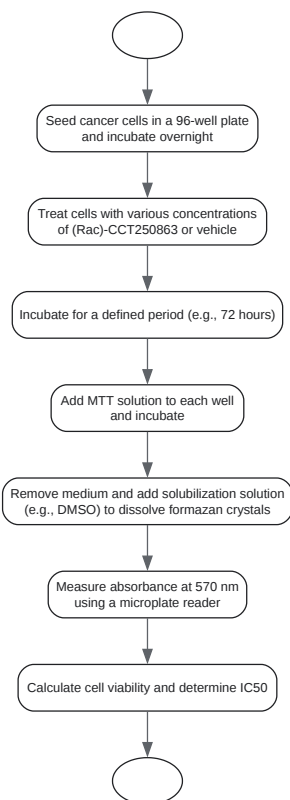


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Caption: Workflow for in vitro kinase inhibition assay.

Experimental Workflow: Cell Viability (MTT) Assay

This workflow describes the procedure for assessing the effect of (Rac)-CCT250863 on the viability of cancer cells.

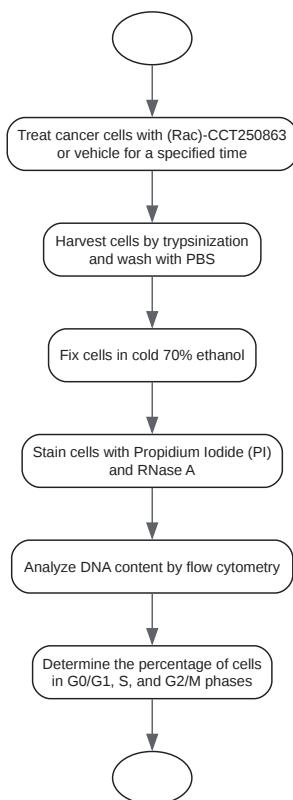


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Caption: Workflow for cell viability (MTT) assay.

Experimental Workflow: Cell Cycle Analysis

This workflow details the process of analyzing the cell cycle distribution of cancer cells treated with (Rac)-CCT250863 using flow cytometry.

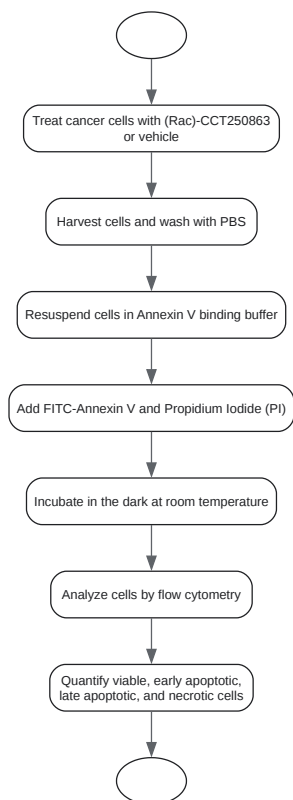


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Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Workflow: Apoptosis Assay

This workflow outlines the detection of apoptosis in cancer cells treated with (Rac)-CCT250863 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.



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Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Detailed Experimental Protocols

In Vitro NEK2 Kinase Inhibition Assay

Materials:

- Recombinant human NEK2 kinase
- Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP

- Substrate (e.g., β -casein)
- (Rac)-CCT250863
- ADP-Glo™ Kinase Assay kit (Promega) or [γ - ^{32}P]ATP for radioactive detection
- 384-well plates

Procedure:

- Prepare serial dilutions of (Rac)-CCT250863 in kinase buffer.
- In a 384-well plate, add 1 μl of the inhibitor solution or vehicle (e.g., DMSO).
- Add 2 μl of recombinant NEK2 enzyme solution.
- Add 2 μl of a mixture containing the substrate and ATP.
- Incubate the reaction at room temperature for 30-60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions, or quantify the incorporation of ^{32}P into the substrate.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- (Rac)-CCT250863

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

- Seed cells in a 96-well plate at an appropriate density and incubate overnight.
- Treat the cells with various concentrations of (Rac)-CCT250863 or vehicle control for a specified period (e.g., 72 hours).
- Add 10 μ l of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100 μ l of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

Materials:

- Cancer cell line of interest
- (Rac)-CCT250863
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Treat cells with (Rac)-CCT250863 or vehicle for the desired time.
- Harvest cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
- Incubate at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Materials:

- Cancer cell line of interest
- (Rac)-CCT250863
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Flow cytometer

Procedure:

- Treat cells with (Rac)-CCT250863 or vehicle for the desired time.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour.
- Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

(Rac)-CCT250863 is a valuable tool for investigating the role of NEK2 in cancer. Its high potency and selectivity make it a suitable probe for elucidating the cellular functions of NEK2 and for validating this kinase as a therapeutic target. The experimental protocols and workflows provided in this guide offer a robust framework for the preclinical evaluation of (Rac)-CCT250863 and other NEK2 inhibitors in cancer research. Further studies, including in vivo efficacy and safety assessments, are warranted to fully explore the therapeutic potential of targeting NEK2 with inhibitors like (Rac)-CCT250863.

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